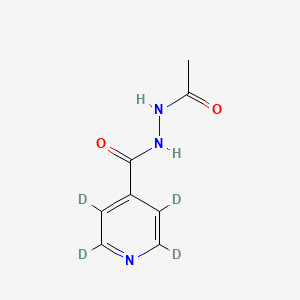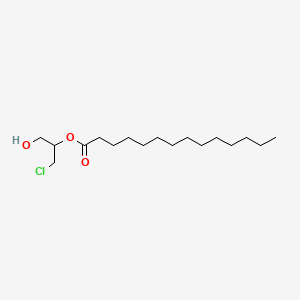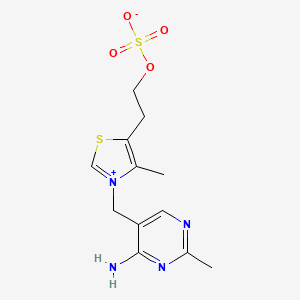![molecular formula C10H15N5O5 B583552 2'-脱氧鸟苷-[1-13C] 一水合物 CAS No. 478511-26-1](/img/structure/B583552.png)
2'-脱氧鸟苷-[1-13C] 一水合物
描述
2’-Deoxyguanosine monohydrate, also known as dG, is a modification of the nucleoside deoxyguanosine where carbon 1 is replaced with an isotope of carbon-13 . It is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP, which is used by DNA polymerases and reverse transcriptases to synthesize DNA .
Synthesis Analysis
An efficient synthetic method has been developed for the synthesis of 2’-deoxyguanosine from the more commercially available 2’-deoxyadenosine via late-stage C2 nitration in 48.7% total yield by a 5-step synthetic procedure .Molecular Structure Analysis
The molecular formula of 2’-Deoxyguanosine monohydrate is C10H15N5O5 . The structure includes a purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose .Chemical Reactions Analysis
Deoxyguanosine (dG) is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP, which is used by DNA polymerases and reverse transcriptases to synthesize DNA . Deoxyguanosine is the most electron-rich of the four canonical bases and includes many nucleophilic sites which are susceptible to oxidative damage .Physical And Chemical Properties Analysis
The molecular weight of 2’-Deoxyguanosine monohydrate is 285.26 g/mol . It is a white to off-white solid . It is soluble in NH4OH 1 M: 50 mg/mL, clear to very faintly turbid .科学研究应用
核苷补充剂
2'-脱氧鸟苷一水合物在各种研究中被用作核苷补充剂。例如,它已被用于研究其对脱氧鸟苷激酶 (dguok) 突变斑马鱼的线粒体 DNA 拷贝数的影响 .
dNTP 合成
该化合物已被用于组织培养基中进行脱氧核糖核苷三磷酸 (dNTP) 合成 . dNTP 是 DNA 的组成部分,对 DNA 复制和修复至关重要。
基质细胞纯化
2'-脱氧鸟苷一水合物已被用于基质细胞纯化 . 基质细胞是结缔组织细胞,构成组织中功能细胞所驻留的支持结构。
全细胞 dNTP 定量
它也被用于全细胞 dNTP 定量 . 了解 DNA 复制和修复的细胞机制至关重要。
氧化损伤的研究
脱氧鸟苷是四种规范碱基中最富电子的,包含许多易受氧化损伤的亲核位点。这使得脱氧鸟苷及其氧化衍生物成为研究核苷和核苷酸氧化损伤机制的有用试剂 .
抗癌药物的合成
2'-脱氧鸟苷是一种重要的医药中间体,可用于合成抗癌药物 . 它用于合成抗肿瘤核苷药物,如 2-氟-2'-脱氧腺苷和 2-氯-2'-脱氧腺苷 .
2 型糖尿病的生物标志物
<a data-citationid="541fb0dd-67e8-d91f-62d2-a76e4e2d710
作用机制
Target of Action
The primary target of 2’-Deoxyguanosine-[1-13C] Monohydrate is the DNA molecule . It is a purine nucleoside, and it plays a crucial role in the synthesis of DNA .
Mode of Action
2’-Deoxyguanosine-[1-13C] Monohydrate interacts with its target, DNA, by being incorporated into the DNA molecule during the replication process . It is sequentially phosphorylated by kinases to form deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA .
Biochemical Pathways
The compound affects the DNA synthesis pathway. It is converted into dGTP, which is then incorporated into the growing DNA chain during replication . This process is crucial for cell division and the propagation of genetic information.
Pharmacokinetics
It is likely metabolized by kinases to form dGTP, and it may be excreted in the urine .
Result of Action
The incorporation of 2’-Deoxyguanosine-[1-13C] Monohydrate into DNA results in the propagation of genetic information during cell division . It is crucial for the growth and development of all organisms.
Action Environment
The action of 2’-Deoxyguanosine-[1-13C] Monohydrate is influenced by various environmental factors. For instance, the presence of kinases and other enzymes necessary for its conversion into dGTP is crucial for its action . Additionally, factors that affect DNA replication, such as cell cycle phase and DNA damage, can also influence the compound’s efficacy .
安全和危害
未来方向
As a purine nucleoside, 2’-Deoxyguanosine monohydrate has diverse biological activities. It has been used in stromal cell purification and for the quantification of whole cell dNTP (deoxyribonucleotide triphosphate) . Its future directions could involve further exploration of these biological activities and potential applications in biomedical research.
生化分析
Biochemical Properties
2’-Deoxyguanosine-[1-13C] Monohydrate plays a crucial role in biochemical reactions, particularly in the synthesis of DNA. It is a purine nucleoside that, upon sequential phosphorylation by kinases, forms deoxyguanosine triphosphate (dGTP). This dGTP is then utilized by DNA polymerases and reverse transcriptases to synthesize DNA strands . The compound interacts with several enzymes and proteins, including DNA polymerases, kinases, and reverse transcriptases. These interactions are essential for the incorporation of 2’-Deoxyguanosine-[1-13C] Monohydrate into DNA, allowing for the study of DNA synthesis and repair mechanisms .
Cellular Effects
2’-Deoxyguanosine-[1-13C] Monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the synthesis of DNA by providing a labeled nucleotide that can be incorporated into newly synthesized DNA strands. This incorporation allows researchers to track DNA replication and repair processes. Additionally, 2’-Deoxyguanosine-[1-13C] Monohydrate can impact cell signaling pathways by serving as a substrate for enzymes involved in nucleotide metabolism . This can lead to changes in gene expression and alterations in cellular metabolism, providing insights into the regulation of these processes.
Molecular Mechanism
The molecular mechanism of 2’-Deoxyguanosine-[1-13C] Monohydrate involves its incorporation into DNA during replication and repair. The compound is phosphorylated by kinases to form dGTP, which is then used by DNA polymerases to synthesize DNA strands . This incorporation allows for the tracking of DNA synthesis and repair processes at the molecular level. Additionally, 2’-Deoxyguanosine-[1-13C] Monohydrate can interact with other biomolecules, such as reverse transcriptases, to study the mechanisms of DNA synthesis and repair in various biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxyguanosine-[1-13C] Monohydrate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Over time, degradation of the compound can occur, leading to changes in its effectiveness in biochemical assays. Long-term studies have shown that 2’-Deoxyguanosine-[1-13C] Monohydrate can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2’-Deoxyguanosine-[1-13C] Monohydrate can vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can be effectively incorporated into DNA for tracking purposes . At higher doses, toxic or adverse effects may be observed, including disruptions in nucleotide metabolism and potential toxicity to cells . Threshold effects have been noted, where the compound’s effectiveness in tracking DNA synthesis and repair diminishes at very high doses .
Metabolic Pathways
2’-Deoxyguanosine-[1-13C] Monohydrate is involved in several metabolic pathways, particularly those related to nucleotide metabolism. The compound is phosphorylated by kinases to form dGTP, which is then used in DNA synthesis . It interacts with enzymes such as DNA polymerases and reverse transcriptases, which are essential for the incorporation of the labeled nucleotide into DNA . Additionally, 2’-Deoxyguanosine-[1-13C] Monohydrate can affect metabolic flux and metabolite levels, providing insights into the regulation of nucleotide metabolism .
Transport and Distribution
Within cells and tissues, 2’-Deoxyguanosine-[1-13C] Monohydrate is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and then phosphorylated to form dGTP . The compound can also interact with binding proteins that facilitate its transport and localization within cells . The distribution of 2’-Deoxyguanosine-[1-13C] Monohydrate within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2’-Deoxyguanosine-[1-13C] Monohydrate is primarily within the nucleus, where it is incorporated into DNA during replication and repair . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function in tracking DNA synthesis and repair processes .
属性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-VQKPJIEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[13C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




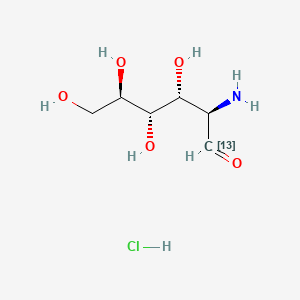
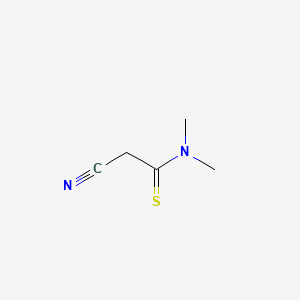



![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)
